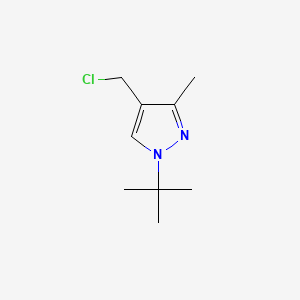

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole

Description

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole is a pyrazole derivative characterized by a tert-butyl group at position 1, a chloromethyl group at position 4, and a methyl group at position 3. Pyrazole derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The chloromethyl group at position 4 serves as a reactive site for further chemical modifications, making this compound a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula |

C9H15ClN2 |

|---|---|

Molecular Weight |

186.68 g/mol |

IUPAC Name |

1-tert-butyl-4-(chloromethyl)-3-methylpyrazole |

InChI |

InChI=1S/C9H15ClN2/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

SGJUXYGEKGSNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CCl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole typically involves the chloromethylation of a suitable pyrazole precursor. One common method is the reaction of 1-tert-butyl-3-methyl-1H-pyrazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at position 4. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

Oxidation Reactions: The methyl group at position 3 can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or modulation of gene expression. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The chloromethyl group in the target compound increases its molecular weight compared to simpler analogues like 3-(tert-butyl)-4-chloro-1H-pyrazole .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, distinguishing it from methoxyphenyl-containing derivatives, which are less reactive .

Biological Activity

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thus inhibiting or modulating their activity. The tert-butyl group introduces steric hindrance, which may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives, including 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole. The compound has been shown to exhibit cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant inhibition of cell proliferation in human tumor cell lines such as HeLa and A375 .

Table 1: Anticancer Activity of Pyrazole Derivatives

Enzyme Inhibition

The compound has also been explored for its potential in enzyme inhibition. Pyrazoles are known to inhibit various kinases and enzymes involved in cancer progression and inflammation. For example, compounds derived from pyrazoles have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Study on Antimicrobial Activity

In a study investigating the antimicrobial properties of related pyrazole derivatives, it was found that compounds similar to 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole exhibited significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Clinical Relevance

Research has indicated that pyrazole derivatives can serve as lead compounds for drug development due to their unique structural features and biological activities. The exploration of these compounds in clinical settings is ongoing, with a focus on their potential applications in treating cancer and infectious diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole, and how can intermediates be validated?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For example, hydrazine reacts with tert-butyl-substituted diketones under reflux in ethanol, followed by chloromethylation using chloromethylating agents like ClCH₂SO₃H. Key intermediates (e.g., dihydro-pyrazole derivatives) are validated using ¹H/¹³C NMR and mass spectrometry to confirm regioselectivity and functional group integrity .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tert-butyl, chloromethyl) .

- X-ray crystallography : Resolves crystal packing and steric effects of bulky substituents (e.g., tert-butyl) .

- HPLC-MS : Ensures purity (>95%) and identifies byproducts from chloromethylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance chloromethylation efficiency by stabilizing intermediates .

- Catalysis : Lewis acids like ZnCl₂ accelerate cyclocondensation, reducing side reactions .

- Temperature control : Stepwise heating (60°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies are effective for designing derivatives to enhance biological activity?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to improve metabolic stability .

- Bioisosteric replacement : Replace chloromethyl with carboxamide groups to modulate solubility and target affinity (e.g., CB1 receptor antagonism) .

- Hybridization : Attach pyridyl or triazole moieties to exploit synergistic interactions with biological targets .

Q. How can computational methods predict the bioactivity and binding mechanisms of derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular docking : Simulate binding poses with target proteins (e.g., cannabinoid receptors) using AutoDock Vina, focusing on hydrophobic interactions with tert-butyl and halogen bonds with chloromethyl .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., SR141716A for CB1) to minimize variability .

- SAR analysis : Systematically compare substituent effects (e.g., tert-butyl vs. methyl) to identify critical pharmacophores .

- Meta-analysis : Aggregate data from studies with comparable methodologies (e.g., IC₅₀ values from radioligand binding assays) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.